Olodanrigan
Description
Contextualization within Angiotensin II Type 2 Receptor (AT2R) Antagonism Research
Olodanrigan is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). medchemexpress.com The renin-angiotensin system (RAS) is a critical hormonal system, with its primary effector, Angiotensin II, acting through two main receptors: the AT1 and AT2 receptors. nih.govwikipedia.org While the functions of the AT1 receptor in regulating blood pressure and fluid balance are well-established, the AT2 receptor has emerged as a novel therapeutic target for various conditions, including neuropathic pain. nih.govacs.org
The therapeutic strategy behind AT2R antagonism for pain is based on the observation that this receptor is involved in pain sensitization. wikipedia.orgnih.gov By selectively blocking the AT2R, compounds like this compound aim to mitigate pain without the central nervous system side effects often associated with other analgesics. novartis.comeuropeanpharmaceuticalreview.com this compound's analgesic action is believed to stem from its ability to inhibit the augmented Angiotensin II/AT2R-induced activation of p38 and p42/p44 MAPK signaling pathways. This, in turn, prevents the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are key mechanisms in the development of neuropathic pain. medchemexpress.commedchemexpress.com The exploration of AT2R antagonists like this compound represents a promising frontier in pharmacology, with potential applications in neuropathic and inflammatory pain. patsnap.com
Historical Trajectory of this compound's Therapeutic Investigation
The development of this compound has been marked by promising early results followed by significant corporate investments and eventual discontinuation for its initial indication.
The journey of this compound began with foundational research at the University of Queensland in Australia, where Professor Maree Smith and Dr. Bruce Wyse identified AT2 receptor antagonists as potential inhibitors of neuropathic pain in preclinical models. biotechdispatch.com.au This discovery was a key step in repositioning AT2R antagonists, originally explored in other contexts, for the treatment of pain. nih.gov
The Australian biotech company Spinifex Pharmaceuticals was established in 2005 to commercialize this technology, with initial funding from UniSeed, UniQuest, and GBS Venture Partners. biotechdispatch.com.aunih.gov Spinifex advanced the preclinical and clinical development of this compound (then coded EMA401). nih.govbiospace.com
A significant milestone was a Phase 2 clinical trial in patients with postherpetic neuralgia (PHN), a form of neuropathic pain. The results, published in The Lancet, demonstrated that this compound was effective in reducing pain compared to placebo. biospace.comfiercebiotech.comnih.gov In this study, 183 participants were randomized to receive either 100 mg of this compound twice daily or a placebo for 28 days. nih.gov The group receiving this compound reported a statistically significant reduction in pain scores. nih.gov
Following these positive results, Spinifex planned further Phase 2 studies to investigate this compound in other neuropathic pain conditions, such as painful diabetic neuropathy. pharmatimes.com
The promising Phase 2 results for this compound attracted major pharmaceutical interest. In June 2015, Novartis announced its acquisition of Spinifex Pharmaceuticals. novartis.comeuropeanpharmaceuticalreview.com The deal included an upfront payment of $200 million, with the potential for additional milestone payments, signaling strong confidence in this compound's potential as a first-in-class treatment for neuropathic pain. biotechdispatch.com.aufiercebiotech.compharmatimes.com
Novartis continued the development of this compound, initiating two key Phase 2b clinical trials: the EMPHENE study in patients with postherpetic neuralgia and the EMPADINE study in patients with painful diabetic neuropathy. biotechdispatch.com.aularvol.comnih.gov However, these trials were prematurely terminated. larvol.comnih.gov The termination was not due to adverse events observed in the human trials but was a result of preclinical data from a long-term animal toxicity study that indicated potential for liver toxicity. nih.govnovctrd.com
Ultimately, in 2019, Novartis discontinued (B1498344) the development of this compound for neuropathic pain. biotechdispatch.com.au
Research Findings
Below are tables summarizing key aspects of this compound's development and clinical investigation.
Table 1: this compound (EMA401) Development Timeline
| Year | Milestone | Organization | Details |
| 2005 | Company Formation | Spinifex Pharmaceuticals | Established to commercialize AT2R antagonist technology from the University of Queensland. biotechdispatch.com.aunih.gov |
| 2014 | Phase 2 Trial Results Published | Spinifex Pharmaceuticals | Positive results in postherpetic neuralgia published in The Lancet. biospace.comnih.gov |
| 2015 | Acquisition | Novartis | Novartis acquired Spinifex Pharmaceuticals for an upfront payment of $200 million. novartis.comfiercebiotech.compharmatimes.com |
| 2017 | Phase 2b Trials Initiated | Novartis | EMPHENE and EMPADINE studies in PHN and painful diabetic neuropathy begin. biotechdispatch.com.aunovctrd.com |
| 2019 | Development Discontinued | Novartis | Novartis halted the development of this compound for neuropathic pain due to preclinical toxicity findings. biotechdispatch.com.au |
Table 2: Overview of Key Phase 2 Clinical Trials for this compound (EMA401)
| Trial Name/Identifier | Condition | Key Findings | Status |
| Phase 2 PHN Study (Published 2014) | Postherpetic Neuralgia (PHN) | Statistically significant reduction in pain scores compared to placebo after 28 days of treatment. nih.gov | Completed |
| EMPHENE (NCT03094195) | Postherpetic Neuralgia (PHN) | Numerically favored this compound but did not show statistically significant positive outcomes. larvol.comnih.gov | Terminated Prematurely |
| EMPADINE | Painful Diabetic Neuropathy (PDN) | Numerically favored this compound but did not show statistically significant positive outcomes. nih.gov | Terminated Prematurely |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBCIXGRCZIPNQ-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031601 | |
| Record name | EMA401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316755-16-4 | |
| Record name | (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olodanrigan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olodanrigan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EMA401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLODANRIGAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms and Molecular Interactions of Olodanrigan
Angiotensin II Type 2 Receptor (AT2R) Antagonism
The primary mechanism of Olodanrigan is its targeted antagonism of the AT2R. medchemexpress.com This receptor is a key component of the alternative or "protective" arm of the renin-angiotensin system. frontiersin.org Unlike the well-known Angiotensin II Type 1 Receptor (AT1R), which mediates many of the classical pressor and pro-inflammatory effects of Angiotensin II, the AT2R is often associated with opposing actions, including anti-inflammatory and tissue-protective effects. frontiersin.orgnih.gov
Elucidation of AT2R Binding Selectivity
This compound is characterized by its high selectivity for the AT2R over the AT1R. medchemexpress.com Research indicates that this compound possesses a binding selectivity for AT2R that is over 1,000-fold greater than for AT1R. researchgate.net This high degree of selectivity is crucial, as it allows the compound to specifically target the AT2R-mediated pathways without significantly interfering with the physiological functions governed by AT1R. Structural studies and binding assays have been employed to understand the molecular basis for this selectivity, revealing specific interactions between this compound and the AT2R binding pocket. nih.gov A study comparing the binding affinities of various ligands showed that while Angiotensin II has a high affinity for both receptors, selective antagonists like this compound achieve their specificity through unique structural interactions. nih.gov
Interactive Data Table: Binding Profile of this compound
| Compound/Ligand | Target Receptor | Affinity/Potency | Selectivity |
|---|---|---|---|
| This compound (EMA401) | AT2R | KD: 39.5 nM nih.gov | >1,000-fold over AT1R researchgate.net |
| Angiotensin II | AT1R / AT2R | KD (for AT2R): 1.6 nM nih.gov | High affinity for both nih.gov |
KD (Dissociation Constant): A measure of binding affinity; a lower KD value indicates a higher affinity.
Functional Role of AT2R in Pain Modulation within the Renin-Angiotensin System
The role of the AT2R in pain signaling is complex and has been a subject of considerable research. nih.govfrontiersin.org Evidence suggests that in states of peripheral nerve injury, there is an upregulation of Angiotensin II and its receptors in the dorsal root ganglia (DRG), where the cell bodies of sensory neurons are located. researchgate.net The interaction of Angiotensin II with AT2R on sensory neurons is thought to contribute to neuronal hyperexcitability and pain sensitization. medchemexpress.comnih.gov this compound, by blocking this interaction, is believed to mitigate these effects. medchemexpress.com However, the precise site of action remains a topic of discussion, with some studies suggesting the involvement of non-neuronal cells like macrophages, where AT2R activation may trigger the release of substances that sensitize nociceptors. researchgate.netnih.govmdpi.com
The actions of the renin-angiotensin system are largely determined by the balance between the AT1R and AT2R pathways. frontiersin.orgnih.gov These two receptors share only about 34% sequence homology and often trigger opposing intracellular signaling cascades. nih.gov
AT1R Pathway: Activation of AT1R is classically linked to vasoconstriction, inflammation, and cellular proliferation. researchgate.net In the context of pain, Ang II-AT1R signaling is generally considered pro-nociceptive, contributing to pain behaviors. mdpi.comnih.gov For instance, studies have shown that AT1R antagonists can alleviate certain types of pain, such as mechanical allodynia. researchgate.net
AT2R Pathway: The AT2R pathway is more enigmatic. While some research points to its role in promoting neurite outgrowth and tissue repair, which could be seen as beneficial, other studies indicate that augmented Ang II/AT2R signaling contributes to the hyperexcitability of sensory neurons in pathological pain states. nih.govnih.govresearchgate.net this compound's analgesic effect is predicated on the latter mechanism, where blocking the AT2R in a neuropathic state reduces pain signaling. medchemexpress.com This is distinct from the effects of AT1R antagonists, highlighting the differentiated roles of the two receptors in pain modulation. researchgate.net
Intracellular Signaling Cascade Modulation
The binding of Angiotensin II to the AT2R in sensory neurons activates downstream intracellular signaling cascades, notably involving mitogen-activated protein kinases (MAPKs). medchemexpress.comresearchgate.net These kinases are crucial mediators in translating extracellular signals into cellular responses, including those that regulate neuronal excitability and sensitization. This compound's therapeutic action is directly linked to its ability to inhibit the activation of specific MAPK pathways that are augmented in neuropathic conditions. medchemexpress.com
Inhibition of Augmented Angiotensin II/AT2R-Induced p38 Mitogen-Activated Protein Kinase (MAPK) Activation
In models of neuropathic pain, nerve injury leads to a sustained activation of p38 MAPK in DRG neurons. researchgate.netnih.gov This activation is a key step in the central and peripheral sensitization processes that underlie chronic pain. mdpi.comspringermedicine.com The p38 MAPK pathway is implicated in neuronal inflammation and apoptosis following nerve damage. nih.govnih.gov Research has demonstrated that augmented Angiotensin II signaling via the AT2R directly contributes to this increased p38 MAPK phosphorylation. researchgate.net this compound's analgesic mechanism involves the attenuation of this specific signaling event. By blocking the AT2R, this compound prevents the Angiotensin II-induced activation of p38 MAPK, thereby reducing sensory neuron hyperexcitability and alleviating pain. medchemexpress.comresearchgate.net
Inhibition of Augmented Angiotensin II/AT2R-Induced p42/p44 Mitogen-Activated Protein Kinase (MAPK) Activation
The p42/p44 MAPK pathway, also known as the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, is another critical signaling cascade involved in neuronal function and plasticity. nih.govresearchgate.net Similar to p38 MAPK, the p42/p44 MAPK pathway is activated in DRG neurons following nerve injury and contributes to pain sensitization. researchgate.net Studies have confirmed that this compound's mechanism of action includes the inhibition of Angiotensin II/AT2R-induced phosphorylation of p42/p44 MAPK. medchemexpress.com By downregulating the activity of both the p38 and p42/p44 MAPK pathways in the DRG, this compound effectively dampens the signaling that leads to the maintenance of a neuropathic pain state. medchemexpress.comresearchgate.net
Interactive Data Table: Signaling Pathway Modulation by this compound
| Signaling Pathway | Effect of Neuropathic State | Effect of this compound (EMA401) |
|---|---|---|
| Ang II/AT2R Signaling | Augmented in DRG researchgate.net | Antagonized/Blocked medchemexpress.com |
| p38 MAPK Phosphorylation | Increased in DRG researchgate.net | Inhibited/Reduced medchemexpress.comresearchgate.net |
Influence on Dorsal Root Ganglion (DRG) Neuron Pathophysiology
Following nerve injury, dorsal root ganglion (DRG) neurons can undergo significant pathological changes, becoming a key source of neuropathic pain. nih.gov These changes include the development of hyperexcitability, where neurons fire spontaneously and have a lower threshold for activation, and abnormal axonal sprouting. nih.govnih.govnih.govresearchgate.net
A central element of neuropathic pain is the hyperexcitability of DRG neurons, which can lead to spontaneous, ongoing pain signals. nih.govnih.gov this compound's analgesic effect is attributed to its ability to inhibit this hyperexcitability. medchemexpress.com The mechanism involves the blockade of augmented Angiotensin II (AngII) signaling through the AT2R, which in turn prevents the downstream activation of key intracellular enzymes like p38 and p42/p44 mitogen-activated protein kinases (MAPK). medchemexpress.comresearchgate.net These MAPK enzymes are critical in the phosphorylation of various targets that contribute to the pathogenesis of peripheral neuropathic pain. researchgate.net Studies on human DRG neurons have shown that inhibiting AT2R signaling with this compound can reverse the increased activation of p38 and p42/44 MAPK induced by AngII. researchgate.net
After peripheral nerve injury, sensory and sympathetic nerve fibers can exhibit abnormal growth, or sprouting, within the DRG. nih.govresearchgate.net This neuritogenesis can contribute to pain states by forming new, aberrant connections. researchgate.net The activation of the AT2R by AngII has been identified as a promoter of neurite outgrowth. nih.govnih.gov
This compound's mechanism involves the inhibition of this pathological sprouting. medchemexpress.com By acting as an antagonist at the AT2R, this compound blocks the pro-neuritogenic effects of AngII. medchemexpress.comresearchgate.net Research has demonstrated that AngII and specific AT2R agonists can significantly increase the length of neurites in cultured DRG neurons, an effect that is central to the rationale for using an AT2R antagonist like this compound to treat neuropathic pain. researchgate.netnih.gov
| Factor | Effect on Sprouting | Associated Receptor/Pathway | Reference |
|---|---|---|---|
| Angiotensin II (AngII) | Promotes | AT2 Receptor | researchgate.netnih.gov |
| Estrogen | Promotes (via up-regulation of AT2R) | Estrogen Receptor-alpha / AT2 Receptor | nih.gov |
| Nerve Growth Factor (NGF) | Promotes | TrkA Receptor | researchgate.net |
| This compound (EMA401) | Inhibits (by blocking AngII effect) | AT2 Receptor | medchemexpress.comresearchgate.net |
Interactions with Peripheral Neuropathic Pain Signaling
This compound's therapeutic action is rooted in its ability to interfere with specific signaling cascades at the peripheral nerve level, where pain signals originate. researchgate.netncats.io
A key mechanism underlying this compound's efficacy is its modulation of convergent signaling pathways involving Angiotensin II, Nerve Growth Factor (NGF), and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. researchgate.netncats.io TRPV1 is a crucial ion channel on sensory neurons that detects noxious heat and other painful stimuli. nih.gov In neuropathic pain states, its sensitivity is pathologically increased. mdpi.com
The components of this pathway interact in the following manner:
Angiotensin II (AngII): Acts on the AT2R expressed on small and medium-sized sensory neurons in the DRG, which are often the same neurons that express TRPV1. researchgate.net This activation contributes to pain sensitization. researchgate.netresearchgate.net
Nerve Growth Factor (NGF): Is a well-known sensitizer (B1316253) of sensory neurons. researchgate.net It acts via its receptor, TrkA, to initiate signaling cascades that increase the expression and sensitivity of TRPV1 channels, in part by promoting their insertion into the neuron's surface membrane. nih.gov
| Component | Function in Neuropathic Pain | Effect of this compound | Reference |
|---|---|---|---|
| Angiotensin II (AngII) | Activates AT2R, sensitizing neurons and increasing p38/p42/44 MAPK. | Blocks AT2R, preventing AngII-mediated effects. | researchgate.netncats.io |
| AT2 Receptor | Mediates AngII's pro-pain and pro-sprouting effects. | Directly antagonizes/blocks the receptor. | medchemexpress.comresearchgate.net |
| Nerve Growth Factor (NGF) | Sensitizes neurons and increases TRPV1 function via TrkA receptor. | Indirectly counteracts sensitization by inhibiting shared downstream pathways (MAPK). | researchgate.netnih.gov |
| TRPV1 | Acts as a key sensor for noxious stimuli; becomes hypersensitive. | Reduces hypersensitivity by inhibiting upstream sensitizing signals (AngII/AT2R/MAPK). | researchgate.netresearchgate.net |
Evidence suggests that the components of the renin-angiotensin system, including Angiotensin II itself, are present in the DRG and peripheral nerves. researchgate.netnih.gov This indicates the existence of local signaling systems where AngII can be synthesized and act on nearby cells (paracrine) or on the same cell that produced it (autocrine). researchgate.netncats.io this compound is thought to exert its analgesic effects by acting on these local mechanisms at peripheral nerve terminals. researchgate.netncats.io By blocking the AT2R in the periphery, this compound can reduce neuropathic pain signaling at its source, interrupting the cycle of sensitization and activation before the signals are transmitted to the central nervous system. researchgate.netncats.io
Preclinical Research on Olodanrigan S Biological Activity and Disposition
In Vitro Pharmacological Characterization
In vitro studies are crucial for understanding the direct effects of a compound on specific cell types. For Olodanrigan, this research has focused on its interaction with sensory neurons, particularly those involved in pain signaling pathways.
Assessment of Capsaicin-Induced Responses in Cultured Human and Rat Dorsal Root Ganglion Neurons
Capsaicin (B1668287), the active component of chili peppers, is a well-known activator of the transient receptor potential vanilloid 1 (TRPV1), a key receptor in pain transmission. ncats.ionih.gov Studies on cultured dorsal root ganglion (DRG) neurons, which house the cell bodies of sensory nerves, are instrumental in assessing the effects of compounds on pain pathways.
The response of cultured DRG neurons to capsaicin can be measured by various parameters, as illustrated in the interactive table below.
| Parameter | Typical Capsaicin Response in DRG Neurons | Relevance to Pain Research |
|---|---|---|
| Calcium Influx | Immediate and robust increase in intracellular calcium ([Ca2+]i). nih.govresearchgate.net | A primary indicator of neuronal activation and sensitization. |
| Inward Current | Evokes a sustained net inward current in a subset of neurons. nih.gov | Reflects the flow of positive ions into the neuron, leading to depolarization. |
| Membrane Depolarization | Causes prolonged depolarization of the neuron's membrane potential. nih.gov | A key step in the generation of a nerve impulse or action potential. |
| Action Potential Discharge | Results in the firing of action potentials in some neurons. nih.gov | The ultimate output of a stimulated neuron, signaling pain to the central nervous system. |
Evaluation of Neurite Density in Rodent DRG Neurons
Neurite outgrowth, or the sprouting of new projections from a neuron, is a phenomenon that can be associated with both normal development and pathological states like neuropathic pain. The density of these neurites can be an indicator of neuronal plasticity and hyperexcitability.
The analgesic action of this compound is thought to involve the inhibition of DRG neuron hyperexcitability and the sprouting of these neurons. medchemexpress.comselleckchem.com This suggests that this compound may have an effect on neurite density. The evaluation of neurite density often involves techniques such as neurite orientation dispersion and density imaging (NODDI), which can quantify the microstructural characteristics of axons.
In Vivo Efficacy Studies in Animal Models of Neuropathic Pain
To assess the therapeutic potential of this compound in a more complex biological system, researchers have turned to animal models that mimic human neuropathic pain conditions.
Analysis in Chronic Constriction Injury (CCI) Rodent Models
The Chronic Constriction Injury (CCI) model is a widely used animal model for inducing neuropathic pain. It involves loosely ligating the sciatic nerve, which leads to the development of pain hypersensitivity in the affected limb. nih.govnih.gov This model is valuable for testing the efficacy of potential analgesics.
In the CCI model, two key measures of pain are often assessed: paw withdrawal latency (PWL) and changes in brain wave activity, such as theta power. PWL is a measure of thermal hyperalgesia, where a shorter time to withdraw the paw from a heat source indicates increased pain sensitivity. nih.gov Theta power, an indicator of brain activity measured by electroencephalography (EEG), can also be altered in states of chronic pain.
Studies have shown that in rats with CCI, this compound administration resulted in a significant increase in paw withdrawal latencies. medchemexpress.comselleckchem.com This indicates a reduction in thermal hyperalgesia. Furthermore, this compound was found to cause a significant attenuation of theta power at day 14 after the chronic constriction injury. medchemexpress.comselleckchem.com
The following table summarizes the effects of this compound in the CCI model.
| Behavioral Outcome | Effect of this compound in CCI Model | Indication |
|---|---|---|
| Paw Withdrawal Latency (PWL) | Significant increase. medchemexpress.comselleckchem.com | Reduction in thermal hyperalgesia. |
| Theta Power | Significant attenuation. medchemexpress.comselleckchem.com | Modulation of central pain processing. |
Comparative Efficacy in Various Nerve Injury and Inflammatory Pain Models
The efficacy of a potential analgesic is often tested across a range of pain models to understand its broader applicability. These can include various nerve injury models, such as the spared nerve injury (SNI) model, and inflammatory pain models, where pain is induced by injecting an inflammatory substance. nih.govresearchgate.net
Neuropathic pain and inflammatory pain, while both resulting in hypersensitivity, have distinct underlying mechanisms. nih.gov Inflammatory pain is typically sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and opiates, whereas neuropathic pain often is not. nih.gov However, some treatments, like gabapentinoids, show efficacy in both types of pain models. nih.gov
This compound has been evaluated in various models of peripheral neuropathic pain. researchgate.netlarvol.com Its development has been focused on alleviating this type of pain. larvol.com The compound has shown analgesic efficacy in preclinical models of neuropathic pain, including those assessing mechanical and cold pain hypersensitivities. nih.gov
Pharmacokinetic and Metabolic Disposition in Preclinical Species
The preclinical evaluation of this compound, also known as EMA401, has provided significant insights into its pharmacokinetic profile and metabolic fate in various animal models. These studies were designed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for predicting its behavior in humans.
Studies utilizing radiolabeled this compound have demonstrated its rapid absorption and distribution following administration in preclinical models. researchgate.net Following absorption, the drug-related material is primarily distributed to tissues associated with absorption and elimination, namely the gastrointestinal tract, liver, and kidney. researchgate.net This distribution pattern is a key aspect of its pharmacokinetic profile, influencing both its efficacy and its route of clearance from the body.
The biotransformation of this compound is a multifaceted process involving several key metabolic pathways. The primary route of metabolism is the formation of a direct acylglucuronide, which accounts for a significant portion of the drug's elimination. researchgate.net This glucuronide conjugate is then predominantly excreted via the bile, representing about 95% of the administered dose. researchgate.net Interestingly, this acylglucuronide can be hydrolyzed by intestinal flora back to the active parent drug, this compound. researchgate.net
In addition to glucuronidation, other metabolic transformations contribute to the clearance of this compound, albeit to a lesser extent. These secondary pathways include dealkylations and hydroxylations. researchgate.net In vitro studies using hepatocytes from various species have confirmed that this compound is metabolically unstable, with the key metabolites produced in these in vitro systems also being detected in vivo. researchgate.net
Below is a table summarizing the primary and secondary biotransformation pathways of this compound.
| Pathway | Description | Significance |
| Acylglucuronide Formation | Direct conjugation of this compound with glucuronic acid. | The main metabolic pathway, accounting for approximately 40% of the dose. researchgate.net |
| Biliary Excretion | Elimination of the acylglucuronide metabolite into the bile. | The predominant route of elimination, with about 95% of the dose excreted via this route. researchgate.net |
| Dealkylation | Removal of an alkyl group from the this compound molecule. | A minor metabolic pathway. researchgate.net |
| Hydroxylation | Addition of a hydroxyl group to the this compound molecule. | A minor metabolic pathway. researchgate.net |
This compound is the S-enantiomer of its chemical structure. researchgate.net Preclinical studies have demonstrated that, regardless of the route of administration, the S-enantiomer of this compound exhibits good in vivo chiral stability. researchgate.net This indicates that it does not readily convert to its R-enantiomer within the biological system, an important characteristic for ensuring a consistent pharmacological effect.
In vitro metabolism studies of this compound have been conducted to understand its hepatic biotransformation in animal species used for toxicology studies and to compare these pathways to those in humans. researchgate.net The compound was found to be metabolically unstable in hepatocytes from all species investigated. researchgate.net Importantly, the key metabolites identified in these in vitro models were consistent with those found in vivo. researchgate.net
The extrapolation of metabolic data from animal models to humans is a critical but complex step in drug development. nih.govnih.govrug.nl Animal models are essential for predicting the metabolic behavior of new chemical entities in humans, but it is crucial to recognize the inherent differences in the composition, expression, and catalytic activities of drug-metabolizing enzymes across species. nih.govnih.govrug.nl For instance, while some enzymes like CYP2E1 show considerable conservation across species, others such as CYP1A, -2C, -2D, and -3A exhibit significant interspecies variability in catalytic activity. nih.gov Therefore, careful consideration of these differences is necessary when extrapolating animal metabolism data for this compound to predict its biotransformation in humans.
Preclinical Safety and Toxicology Assessments
The clinical development of this compound was significantly impacted by findings from long-term preclinical toxicology studies. These studies identified a critical safety signal, specifically hepatotoxicity, which led to the premature termination of at least one Phase 2 clinical trial. researchgate.net This liver toxicity was determined to be drug-specific and not a class-effect of angiotensin II type 2 receptor antagonists. researchgate.net The emergence of these preclinical toxicity data after the initiation of clinical trials prompted an Urgent Safety Measure, leading to the immediate discontinuation of the study drug in patients and the implementation of additional safety monitoring. clinicaltrials.gov
Specific Findings Related to Potential Hepatotoxicity
The clinical development of this compound (formerly known as EMA401) was notably impacted by findings of potential liver toxicity that emerged during preclinical safety evaluations. While early clinical trials in humans did not reveal significant hepatotoxic signals, a long-term animal study raised concerns that ultimately led to the termination of its development for neuropathic pain.
Preclinical investigations, particularly a 39-week study in cynomolgus monkeys, revealed unexpected hepatotoxicity with long-term administration of this compound. This was a critical finding that had not been observed in shorter-duration (13-week) toxicology studies in the same species. The emergence of liver injury in the longer-term study underscored a potential for cumulative or chronic toxicity that was not apparent in earlier, shorter-term safety assessments.
The proposed mechanism for this observed hepatotoxicity is thought to be molecule-specific rather than a class effect of angiotensin II type 2 receptor (AT2R) antagonists. It has been hypothesized that the toxicity may be linked to the metabolic fate of this compound, specifically the formation of a reactive acyl glucuronide metabolite. Glucuronidation is a common phase II metabolic pathway that generally leads to the detoxification and excretion of drugs. However, acyl glucuronides of some carboxylic acid-containing drugs can be chemically reactive and have been associated with idiosyncratic drug-induced liver injury (DILI). nih.govhyphadiscovery.comnih.gov These reactive metabolites can covalently bind to cellular proteins, including liver proteins, which can lead to cellular dysfunction, immune reactions, and subsequent liver damage. nih.govmdpi.com
While the in vivo findings in monkeys were the primary driver for halting the development of this compound, detailed in vitro studies on its direct cytotoxic effects on human hepatocytes are not extensively available in the public domain. Standard in vitro hepatotoxicity assays, such as measuring the viability of cultured human liver cells (e.g., primary human hepatocytes or HepG2 cells) or assessing the release of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are crucial for characterizing the hepatotoxic potential of a drug candidate. nih.govnih.govinsphero.com However, specific data from such assays for this compound, including IC50 values for cytotoxicity or quantitative measures of enzyme leakage, have not been published in the reviewed literature.
The table below summarizes the key preclinical findings related to the potential hepatotoxicity of this compound based on available information.
Table 1: Summary of Preclinical Findings on this compound's Potential Hepatotoxicity
| Study Type | Species | Duration | Key Findings | Implication |
| In vivo Toxicology | Cynomolgus Monkey | 39 weeks | Unexpected hepatotoxicity observed. | Raised significant safety concerns leading to termination of clinical development. |
| In vivo Toxicology | Cynomolgus Monkey | 13 weeks | No significant liver damage observed. | Suggests a potential for chronic or cumulative toxicity with longer-term exposure. |
| Mechanistic Hypothesis | - | - | Toxicity potentially mediated by a reactive acyl glucuronide metabolite. | Suggests a molecule-specific toxicity mechanism rather than a class effect. |
| In vitro Hepatotoxicity | Human Hepatocytes (e.g., HepG2, Primary) | Not Available | Data on direct cytotoxicity (e.g., IC50) and enzyme leakage (ALT, AST) are not publicly available. | Lack of in vitro data limits a full understanding of the direct cellular mechanisms of toxicity. |
Clinical Research and Therapeutic Development of Olodanrigan
Clinical Trial Design and Methodological Considerations
The clinical development of olodanrigan, particularly in its Phase 2 stages, was characterized by structured and methodologically robust trial designs intended to provide clear data on its potential as an analgesic.
The investigation into this compound's efficacy for neuropathic pain was primarily conducted through Phase 2 multicenter, randomized, double-blind, placebo-controlled studies. nih.gov This design is a gold standard in clinical research, minimizing bias by ensuring that neither the patients nor the site staff are aware of who is receiving the active drug versus a placebo. nih.gov
An initial Phase 2a trial randomized 183 participants to receive either this compound or a placebo for 28 days. nih.gov The randomization was managed through a centralized schedule, blocked by study site, to ensure a balanced distribution between the treatment groups. nih.gov
Later, two larger Phase 2b studies, known as EMPHENE and EMPADINE, were initiated. nih.gov These trials also followed a randomized, double-blind, placebo-controlled format. nih.gov The EMPHENE study for postherpetic neuralgia randomized participants in a 1:1:1 ratio to receive either placebo, 25 mg of this compound twice daily, or 100 mg of this compound twice daily. nih.gov The EMPADINE study for painful diabetic neuropathy utilized a 1:1 randomization to either placebo or 100 mg of this compound twice daily. nih.govnovctrd.com The EMPADINE protocol included a screening period, a 12-week double-blind treatment phase, and a subsequent 1-week treatment withdrawal period. novctrd.com However, both of these Phase 2b studies were terminated prematurely. nih.gov
To quantitatively measure the effectiveness of this compound, the clinical trials employed specific and validated efficacy endpoints. The primary efficacy endpoint across the Phase 2 trials was the change in the weekly mean of the 24-hour average pain intensity score from baseline to the end of the treatment period. nih.govnih.govnovctrd.com This pain score was measured using an 11-point Numerical Rating Scale (NRS), a standard tool in pain research. nih.govnih.govnovctrd.com
In addition to the primary endpoint, the studies included several secondary endpoints to capture a broader view of the drug's impact. In the EMPADINE study, a key secondary endpoint was the change from baseline in the total score of the Neuropathic Pain Symptom Inventory (NPSI). novctrd.com Other endpoints included assessing the proportion of patients who achieved a 30% or greater and a 50% or greater reduction in their average pain intensity score, which are considered clinically significant responder rates. novctrd.com The effect of the treatment on sleep disturbance was also evaluated using the Insomnia Severity Index (ISI). novctrd.com
Comprehensive protocols were established to monitor the safety and tolerability of this compound throughout the clinical trials. novctrd.com The core of these protocols involved the systematic recording and evaluation of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events that led to the discontinuation of the study drug. novctrd.com
A critical event in the clinical development of this compound was the early termination of the EMPHENE and EMPADINE studies. nih.gov This decision was not due to adverse events observed in the human participants but was prompted by preclinical data from a separate animal study that indicated a potential for liver toxicity with long-term administration. nih.govnovctrd.comresearchgate.net Following this finding, an Urgent Safety Measure was implemented, and trial sites were instructed to immediately discontinue the study drug for all patients. novctrd.com As part of this safety measure, all participants were required to return for additional laboratory assessments, including a full hematology and clinical chemistry panel, to ensure their well-being. novctrd.com
Clinical Investigations in Specific Neuropathic Pain Indications
The therapeutic potential of this compound was evaluated in two distinct and common neuropathic pain conditions: postherpetic neuralgia and painful diabetic neuropathy.
Postherpetic neuralgia (PHN) is a chronic, often severe, neuropathic pain condition that can follow a shingles infection. nih.gov this compound was investigated for this indication in a Phase 2a trial and the subsequent Phase 2b EMPHENE study. nih.govresearchgate.netnih.gov
The initial Phase 2a trial, which enrolled 183 patients with PHN of at least six months duration, showed promising results. nih.gov After 28 days of treatment, patients receiving 100 mg of this compound twice daily reported a statistically significant reduction in pain intensity compared to those on placebo. nih.gov The mean reduction in pain scores on the 11-point NRS was -2.29 for the this compound group versus -1.60 for the placebo group. nih.gov
The larger EMPHENE study was designed to further explore these findings but was terminated early. nih.gov Of a planned 360 participants, only 129 were enrolled. nih.gov At the time of termination, the analysis of the available data for the primary endpoint (change in pain score at week 12) showed a numerical improvement in the this compound 100 mg group compared to placebo, but the difference was not statistically significant. nih.gov
EMPHENE Study (PHN) Efficacy Results
| Metric | Result | 95% Confidence Interval | p-value |
|---|---|---|---|
| Treatment Difference | -0.5 | -1.6 to 0.6 | 0.35 |
Data reflects the least square mean reduction in the Numeric Rating Scale (NRS) pain score for the 100 mg arm versus placebo at Week 12. nih.gov
Painful diabetic neuropathy (PDN) is a common complication of diabetes, causing chronic nerve pain. nih.gov The EMPADINE study was a Phase 2b trial designed to evaluate the efficacy and safety of this compound in this patient population. novctrd.comresearchgate.net
Similar to the EMPHENE study, the EMPADINE trial was terminated prematurely due to the preclinical toxicity findings. nih.govnovctrd.com The study had randomized 137 out of a planned 400 participants at the time of termination. nih.govnovctrd.com The primary efficacy analysis focused on the change in the weekly mean 24-hour average pain score at week 12. novctrd.com
EMPADINE Study (PDN) Efficacy Results
| Metric | Result | 95% Confidence Interval | p-value |
|---|---|---|---|
| Treatment Difference | -0.6 | -1.4 to 0.1 | 0.10 |
Data reflects the least square mean reduction in the Numeric Rating Scale (NRS) pain score for the 100 mg arm versus placebo at Week 12. nih.gov
Summary of this compound Phase 2b Clinical Trials
| Study Name | Indication | Phase | Design | Treatment Arms | Enrollment (Actual/Planned) |
|---|---|---|---|---|---|
| EMPHENE | Postherpetic Neuralgia (PHN) | 2b | Randomized, Double-Blind, Placebo-Controlled | Placebo, this compound 25mg b.i.d., this compound 100mg b.i.d. | 129 / 360 |
| EMPADINE | Painful Diabetic Neuropathy (PDN) | 2b | Randomized, Double-Blind, Placebo-Controlled | Placebo, this compound 100mg b.i.d. | 137 / 400 |
Information sourced from multiple references. nih.govnovctrd.com
Analysis of Clinical Efficacy Outcomes
The clinical efficacy of this compound was evaluated in two key Phase 2 studies, EMPHENE and EMPADINE, which focused on patients with postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN) respectively. biotechdispatch.com.aunih.gov
In the Phase 2 trials, the primary endpoint for assessing the analgesic response to this compound was the change in pain intensity from baseline. Patients were required to complete a daily electronic diary (eDiary) to record their pain scores. lww.com Although specific pain intensity score data from the prematurely terminated trials are not extensively detailed in published literature, the studies were designed to measure changes in these scores as the main indicator of efficacy. lww.com The trials showed promising results in terms of efficacy before they were halted. nih.gov
Initial Phase 2 clinical trial results for this compound in patients with postherpetic neuralgia were positive, indicating a statistically significant treatment effect. biotechdispatch.com.auresearchgate.net These promising early findings were a key factor in the acquisition of Spinifex Pharmaceuticals by Novartis. biotechdispatch.com.au However, in a subsequent follow-up Phase 2 trial, a statistically significant treatment effect in patients with postherpetic neuralgia could not be re-confirmed. researchgate.net The EMPHENE and EMPADINE trials were designed to further evaluate these treatment effects with larger patient cohorts before their discontinuation. biotechdispatch.com.aulww.com
Prior to the program's termination, the observed trend from initial Phase 2 data suggested that this compound could provide clinically significant pain relief for patients with neuropathic pain. researchgate.net The compound was considered a first-in-class analgesic with a novel mechanism of action. nih.gov A significant limitation, however, emerged from preclinical studies rather than the human trials themselves. nih.govresearchgate.net The potential for long-term liver toxicity identified in these preclinical animal studies cast a shadow over the future development of the drug, despite the absence of such signals in the Phase 2b human trials. researchgate.net
Clinical Program Discontinuation and Contributing Factors
The clinical development program for this compound was discontinued (B1498344) by Novartis. biotechdispatch.com.au The primary reason for the premature termination of the EMPHENE and EMPADINE Phase 2b trials was not due to adverse events observed in the human participants, but rather because of long-term toxicity findings in preclinical animal studies. google.comgoogle.comnih.govresearchgate.net Specifically, these preclinical studies revealed a potential for liver toxicity with long-term administration of the drug. nih.govresearchgate.net This unforeseen toxicity issue, identified in non-clinical safety assessments, led to the decision to halt further clinical investigation in humans as a precautionary measure. biotechdispatch.com.aunih.govresearchgate.net
Interactive Data Tables
Table 1: this compound Clinical Trial Overview
| Trial Identifier/Name | Condition Studied | Phase | Status | Reason for Discontinuation |
| EMPHENE | Postherpetic Neuralgia (PHN) | 2b | Terminated | Preclinical toxicity findings biotechdispatch.com.aunih.gov |
| EMPADINE | Painful Diabetic Neuropathy (PDN) | 2b | Terminated | Preclinical toxicity findings biotechdispatch.com.aunih.gov |
| ACTRN12611000822987 | Postherpetic Neuralgia (PHN) | 2 | Completed | Showed promising results nih.gov |
Integration of Preclinical Toxicity Data in Clinical Decision-Making
The clinical development of this compound (EMA401) serves as a significant case study in the integration of preclinical toxicity findings into clinical trial decision-making. While initial Phase IIa clinical trials showed promising results for this compound in treating postherpetic neuralgia, subsequent preclinical data ultimately led to the termination of later-stage trials. nih.govresearchgate.net This decision highlights the critical role that ongoing, long-term preclinical safety studies play, even after a drug candidate has entered human trials.
A key factor in the discontinuation of this compound's development was the emergence of hepatotoxicity in monkeys following 39 weeks of chronic dosing. nih.gov This finding was particularly noteworthy because liver toxicity had not been observed in the shorter-term Phase 2b clinical trials. researchgate.net The discrepancy underscores the importance of long-duration preclinical studies to uncover potential adverse effects that may only manifest with prolonged exposure.
The metabolic profile of this compound also provided crucial preclinical data. The compound was found to be highly unstable both in vitro and in vivo, with direct acyl-glucuronidation being a primary elimination pathway. nih.gov The resulting acyl glucuronide metabolite demonstrated the potential for acyl migration under neutral conditions. nih.gov Such metabolites are known to be capable of forming covalent bonds with proteins and other macromolecules, a mechanism that has been linked to adverse drug reactions. nih.gov
The decision to halt the clinical development of this compound, despite its initial efficacy signals, demonstrates a cautious and safety-oriented approach. It illustrates that preclinical toxicology is not merely a preliminary step but an ongoing process that continuously informs and can override clinical development trajectories.
Preclinical and Clinical Trial Findings for this compound
| Study Type | Key Findings | Impact on Clinical Decision-Making |
| Preclinical (Non-GLP 7-day rat toxicity study) | No significant on-target toxicity observed in the heart and kidneys at multiple doses. | Supported initial progression to clinical trials. |
| Preclinical (39-week chronic dosing in monkeys) | Evidence of hepatotoxicity (liver toxicity). nih.gov | Led to the premature termination of Phase II clinical trials. nih.govresearchgate.net |
| Preclinical (In vitro and in vivo metabolism) | High metabolic instability; major elimination pathway is direct acyl-glucuronidation, forming a reactive metabolite. nih.gov | Raised concerns about the potential for adverse drug reactions linked to the metabolite. nih.gov |
| Phase IIa Clinical Trial (Postherpetic Neuralgia) | Demonstrated analgesic efficacy and a favorable safety profile in the short term. nih.gov | Provided initial proof-of-concept for the therapeutic potential of AT2R antagonism in neuropathic pain. |
| Phase IIb Clinical Trials (Postherpetic Neuralgia and Painful Diabetic Neuropathy) | Prematurely terminated based on preclinical toxicity data; did not show statistically significant positive outcomes in the available data. nih.govresearchgate.net | Halted further clinical development of this compound. nih.gov |
Implications for Future Clinical Development Strategies for AT2R Antagonists
The trajectory of this compound's development has significant implications for the future clinical development of angiotensin II type 2 receptor (AT2R) antagonists as a class. The termination of the this compound trials due to preclinical toxicity has cast a shadow of uncertainty over the viability of AT2R as a therapeutic target for neuropathic pain. nih.gov
A critical question arising from the this compound experience is whether the observed hepatotoxicity is a compound-specific issue or a class-wide effect of AT2R antagonism. researchgate.net This distinction is paramount for the continued development of other AT2R antagonists. Future strategies will necessitate a thorough investigation to differentiate between drug-specific toxicities and potential on-target adverse effects related to the AT2R pathway.
The metabolic instability of this compound and the formation of a reactive acyl glucuronide metabolite suggest that future development of AT2R antagonists should prioritize candidates with more stable metabolic profiles. nih.gov A key strategy will be to design molecules that avoid metabolic pathways known to produce reactive intermediates, thereby reducing the potential for idiosyncratic adverse drug reactions. nih.gov
Furthermore, the this compound case underscores the necessity for longer-term preclinical toxicity studies for this class of compounds. nih.gov Relying solely on shorter-term studies may not be sufficient to identify toxicities that emerge with chronic administration. Future clinical development programs for AT2R antagonists will likely require more extensive and prolonged preclinical safety evaluations before and during clinical trials.
The challenges faced by this compound also highlight the importance of bidirectional research, where clinical findings inform preclinical models and vice versa. nih.gov The lack of translation from initial clinical efficacy to a successful development program points to the need for more predictive preclinical models that can better assess not only efficacy but also long-term safety.
Synthetic Methodologies and Process Development of Olodanrigan
Enantioselective Synthesis Strategies
The biological activity of many pharmaceutical compounds is dependent on their stereochemistry, making enantioselective synthesis a critical aspect of drug development. nih.gov For Olodanrigan, the therapeutic activity resides in a single enantiomer, necessitating synthetic strategies that can produce the desired stereoisomer with high purity. guidetopharmacology.orgmdpi.com General approaches to obtaining enantiomerically pure compounds include the separation of racemic mixtures, the use of a chiral pool of starting materials, or, most efficiently, asymmetric catalysis where a chiral catalyst or auxiliary directs the formation of the desired enantiomer. nih.govbeilstein-journals.org
This compound is the (S)-enantiomer of the active molecule. guidetopharmacology.org The manufacturing process was specifically designed to produce this isomer in high enantiomeric excess. A key strategy involves an enzymatic hydroamination step that establishes the chiral center early in the synthesis. This approach, utilizing an engineered enzyme, leads directly to the desired (S)-phenylalanine derivative. researchgate.netacs.org Subsequent reactions are designed to preserve the stereochemical integrity of this intermediate. The process has been optimized to achieve a high chiral purity, with an enantiomeric ratio (er) of 99.9:0.1 for the key tetrahydroisoquinoline intermediate, demonstrating the effectiveness of the chosen chiral strategy. d-nb.info This high degree of stereocontrol is crucial as different enantiomers can have different pharmacological or toxicological profiles. nih.gov
Development of Key Synthetic Intermediates
Phenylalanine and its derivatives are fundamental building blocks for many pharmaceuticals. nih.govnih.gov The synthesis of the specific non-natural phenylalanine derivative required for this compound was a major focus of process development. novartis.comresearchgate.net Both chemical and enzymatic routes are available for synthesizing such amino acids. nih.govbeilstein-journals.org However, for the large-scale synthesis of this compound, an enzymatic approach was ultimately developed as a more sustainable, shorter, and cost-effective alternative to previous methods. novartis.comresearchgate.net
A pivotal step in the modern synthesis of this compound is the hydroamination of a cinnamic acid derivative using an engineered Phenylalanine Ammonia (B1221849) Lyase (PAL) enzyme to produce the key amino acid intermediate. d-nb.inforesearchgate.net Phenylalanine ammonia lyases catalyze the reversible addition of ammonia to a carbon-carbon double bond, and the equilibrium typically favors the starting cinnamic acid. researchgate.net To drive the reaction towards the desired amino acid product, a high concentration of ammonia is required. researchgate.net
Researchers developed a process using engineered PAL enzymes from a collaboration between Novartis and Codexis. researchgate.net Extensive screening led to optimal reaction conditions, which included using a carbonate/carbamate buffered ammonia solution at a high concentration (9–10 M) and a pH of 9.5–10.5. novartis.comresearchgate.net A notable feature of the process is the use of a temperature gradient: an initial phase at 45 °C establishes a pre-equilibrium, followed by cooling to 20 °C to shift the equilibrium towards the product and achieve maximum conversion. novartis.com This strategy balances enzyme activity and stability to optimize the yield. novartis.com The process is highly efficient, achieving 70–80% conversion with enzyme loadings as low as 2.5 wt%. researchgate.netacs.org
Table 1: Optimized Conditions for PAL-Catalyzed Hydroamination
| Parameter | Optimized Value | Reference |
| Enzyme | Engineered Phenylalanine Ammonia Lyase (PAL) | researchgate.netacs.org |
| Ammonia Concentration | 9–10 M (carbonate/carbamate buffered) | novartis.comresearchgate.net |
| pH | 9.5–10.5 | novartis.comresearchgate.net |
| Temperature Profile | 45 °C then 20 °C | novartis.com |
| Enzyme Loading (E:S) | 1:40 w/w (2.5 wt%) | novartis.comresearchgate.net |
| Substrate Concentration | 0.39–1.17 M | novartis.comresearchgate.net |
| Conversion Rate | 70–80% | researchgate.netacs.org |
The tetrahydroisoquinoline core is a common scaffold in pharmacologically active compounds and natural products. nih.govmdpi.com The Pictet-Spengler reaction is a classic and highly effective method for constructing this ring system, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions. organicreactions.orgthermofisher.comresearchgate.net
In the synthesis of this compound, the phenylalanine derivative produced by the PAL enzyme is directly used in a subsequent Pictet-Spengler reaction. novartis.comresearchgate.net This "telescoped" process, where the intermediate from one step is carried directly into the next without isolation, improves efficiency and reduces waste. d-nb.info The reaction utilizes formaldehyde (B43269) to cyclize the amino acid, forming the desired tetrahydroisoquinoline derivative. researchgate.netacs.org This key intermediate is isolated in good yields (60–70%) and, crucially, with excellent enantiomeric purity (>99.9:0.1 er), ready for conversion into the final product. novartis.comresearchgate.net
The cinnamic acid derivative used as the substrate for the PAL enzyme is itself a key precursor. d-nb.info It is synthesized via a Knoevenagel–Doebner condensation. d-nb.inforesearchgate.net This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.orgnih.gov The traditional Doebner modification uses pyridine (B92270) as a solvent and piperidine (B6355638) as a catalyst. wikipedia.orgorganic-chemistry.org
For the this compound synthesis, a significant process improvement was the development of a pyridine- and piperidine-free Knoevenagel–Doebner condensation. d-nb.inforesearchgate.net This modification enhances the sustainability and safety of the process by replacing these undesirable reagents. researchgate.net The optimized conditions use toluene (B28343) as the solvent and a catalytic amount of morpholine (B109124) as the organocatalyst. researchgate.net This robust process was successfully scaled up to produce 25 kg of the required cinnamic acid precursor in 98% yield and high purity. d-nb.inforesearchgate.net
Table 2: Knoevenagel-Doebner Condensation Process Improvement
| Parameter | Traditional Method | Optimized Method for this compound Precursor | Reference |
| Solvent | Pyridine | Toluene | researchgate.net |
| Catalyst | Piperidine | Morpholine (catalytic amount) | researchgate.net |
| Yield (on scale) | Not specified | 98% (on 25 kg scale) | d-nb.inforesearchgate.net |
| Sustainability | Lower (uses pyridine/piperidine) | Higher (pyridine/piperidine-free) | researchgate.net |
Process Optimization for Scalable and Sustainable Production
Late-Stage Process Enhancements for Clinical Material Supply
For the supply of this compound for late-phase clinical trials, significant enhancements were made to the final stages of the synthesis, often referred to as the "end game". researchgate.net The manufacturing process for the drug substance, which was successfully implemented on a 175 kg scale, involves a Pictet-Spengler cyclization followed by an amide coupling as the final bond-forming steps. researchgate.net
Process optimizations led to several key improvements over the early-phase synthesis:
Step Elimination: A modified process enabled the in situ activation of a carboxylic acid intermediate, which eliminated one step from the previous sequence. researchgate.net
Solvent Replacement: The solvent N,N-Dimethylformamide (DMF), which is on the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) list of substances of very high concern, was successfully replaced with toluene. researchgate.net
PMI Improvement: These process changes resulted in a threefold improvement in the Process Mass Intensity (PMI) factor, indicating a significant reduction in waste. researchgate.net
Polymorph Control: During an extensive polymorph screening, a new, thermodynamically more stable crystalline form of the this compound drug substance was discovered. A process suitable for large-scale production was developed to reliably produce this new polymorph, which crucially avoided the need for specialized equipment like fluidized-bed drying that was required in the earlier process. researchgate.net
These late-stage enhancements were critical for ensuring a reliable and efficient supply of the drug for ongoing clinical studies, a common challenge in drug development where the supply chain must be robust to prevent delays. adragos-pharma.comyoutube.comclinicaltrialsarena.com
Table 1: Comparison of Early vs. Late-Phase Process for this compound
| Process Parameter | Early-Phase Process | Late-Phase Process | Improvement |
|---|---|---|---|
| Solvent | DMF | Toluene | Avoided REACH-listed solvent |
| Process Steps | N/A | One step eliminated (in situ activation) | Increased efficiency |
| Process Mass Intensity (PMI) | Baseline | 3x lower | Significant waste reduction |
| Final Form | Requires specialized drying | New, more stable polymorph | Simplified manufacturing |
Route Scouting and Process Development for Manufacturing Efficiency
Effective route scouting is a cornerstone of creating a cost-effective and efficient manufacturing process. youtube.comeuropeanpharmaceuticalreview.comvcu.edu For this compound, a significant effort was dedicated to exploring various synthetic strategies for a key intermediate, a specific phenylalanine derivative. researchgate.net This exercise in route scouting aimed to identify the most efficient and scalable method to produce this crucial building block. researchgate.net
One of the investigated alternative routes involved the use of biocatalysis, a key technology for developing greener chemical processes. nih.gov A process was developed that utilized an engineered phenylalanine ammonia lyase (PAL) enzyme. researchgate.net This biocatalytic approach was part of a strategy to produce the key phenylalanine intermediate for this compound more efficiently. For a preceding step in this alternative route, a Knoevenagel condensation, novel conditions were developed using toluene as the solvent and morpholine as an organocatalyst, which allowed for the production of 25 kg of the required cinnamic acid precursor. researchgate.net
Table 2: Investigated Synthetic Approaches for Key this compound Intermediate
| Route/Method | Key Transformation | Reagents/Catalysts | Significance |
|---|---|---|---|
| Primary Manufacturing Route | Pictet-Spengler Cyclization | HCl, CH2O | Established route used for 175 kg scale-up. researchgate.net |
| Alternative Route Scouting | Biocatalytic Ammoniation | Engineered Phenylalanine Ammonia Lyase (PAL) | Greener, more sustainable approach to the key phenylalanine intermediate. researchgate.net |
| Precursor Synthesis (Alternative Route) | Knoevenagel Condensation | Morpholine, Toluene | Scalable process for a cinnamic acid derivative, producing 25 kg of material. researchgate.net |
Analytical Control Strategies for Process-Related Impurities (e.g., Bis(chloromethyl) Ether)
A critical aspect of process development is the identification, understanding, and control of process-related impurities, especially those with toxic potential. researchgate.netnih.gov In the synthesis of this compound, the Pictet-Spengler cyclization step utilizes formaldehyde (CH₂O) and hydrochloric acid (HCl). researchgate.net The simultaneous presence of these reagents creates a potential for the formation of the highly toxic and carcinogenic impurity, bis(chloromethyl) ether (BCME). researchgate.net
Therefore, a robust analytical control strategy was essential to ensure the safety of the final drug substance. emanresearch.org The strategy for BCME was developed in accordance with ICH M7 guidelines, which provide a framework for controlling DNA reactive (mutagenic) impurities. researchgate.net This involved a thorough risk assessment and the development of a sensitive analytical method to detect and quantify any potential trace levels of BCME. The control strategy also included evaluating the process's capability to purge the impurity. By comparing calculations of the BCME purge factor with actual experimental results, the process was demonstrated to effectively control this potential impurity, ensuring the final product met all safety and quality standards. researchgate.net
Broader Research Implications and Future Directions for At2r Antagonists
Re-evaluation of AT2R as a Pharmacological Target in Pain Management
The journey of AT2R antagonists in pain management has been marked by both promising results and significant challenges, leading to a critical reassessment of the receptor's role in pain signaling.
The scientific community has been presented with conflicting reports on whether the AT2R has a pro-pain (pro-nociceptive) or anti-pain (anti-nociceptive) function. nih.govfrontiersin.org Some studies suggest that activating the AT2R can have pain-relieving effects. For instance, early research demonstrated that Angiotensin II-mediated activation of brain AT2R produced anti-nociceptive effects in a mouse model of pain. nih.govfrontiersin.org Further supporting an anti-nociceptive role, AT2R deficient mice have been shown to have a lower pain threshold compared to their wild-type counterparts. frontiersin.org
Conversely, a significant body of evidence points towards a pro-nociceptive role for the AT2R, where blocking the receptor alleviates pain. This is the principle behind the development of AT2R antagonists like Olodanrigan for neuropathic pain. nih.govfrontiersin.org Studies have shown that in models of nerve injury, there is an increase in Angiotensin II levels in the injured nerve. pnas.org An AT2R antagonist was found to reduce mechanical hypersensitivity in nerve injury models, but not in a model of chronic inflammation. pnas.org The analgesic effect of another AT2R antagonist, EMA300, in a neuropathic pain model was also demonstrated not to be via neuronal AT2R function. frontiersin.org It has been proposed that AT2R antagonists may exert their effects by inhibiting the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are key contributors to neuropathic pain. medchemexpress.commedchemexpress.com
This conflicting evidence highlights the complexity of the AT2R's involvement in pain, which may be dependent on the specific pain state, the location of the receptors (central vs. peripheral nervous system), and the specific cell types involved. nih.govfrontiersin.org
A critical aspect of re-evaluating the AT2R as a pain target is the distinction between its role in acute injury versus chronic pain. nih.govfrontiersin.org Pain from an acute injury can be a protective mechanism, signaling to avoid further harm and allow for healing. nih.govfrontiersin.org In contrast, chronic neuropathic pain is a pathological state resulting from a lesion or disease of the somatosensory nervous system and serves no protective purpose. nih.govfrontiersin.org
Many of the initial studies suggesting a beneficial effect of AT2R antagonists were conducted in acute nerve injury or inflammatory pain models. nih.govfrontiersin.org These models, while valuable, may not fully replicate the complex and long-lasting changes that occur in chronic neuropathic pain. nih.govfrontiersin.org For instance, in acute injury and inflammation, an influx of macrophages leads to the production of reactive oxygen species (ROS) that can induce pain, which can be a part of the healing process. nih.govfrontiersin.org However, in chronic conditions like diabetes, systemic increases in ROS contribute to debilitating neuropathic pain. nih.govfrontiersin.org Therefore, a drug target that is effective in an acute setting may not be appropriate for a chronic condition, and vice versa. The termination of the EMPHENE clinical trial for this compound in post-herpetic neuralgia, a chronic pain state, due to preclinical toxicity data, underscores the challenges of translating findings from acute models to chronic pain therapies. nih.govfrontiersin.org
Strategies for Next-Generation AT2R Antagonists
The experiences with this compound have provided valuable lessons for the development of future AT2R antagonists, focusing on overcoming its limitations and enhancing therapeutic potential.
A major hurdle in the development of this compound was the emergence of preclinical toxicity data, specifically liver toxicity observed in long-term animal studies. nih.govresearchgate.netacs.org This led to the premature termination of clinical trials, despite some promising initial efficacy results in patients with postherpetic neuralgia and painful diabetic neuropathy. nih.govresearchgate.net Although the observed toxicity was deemed drug-specific and not a class-effect of AT2R antagonists, it highlights the critical need for thorough long-term toxicity studies for any new drug candidate. researchgate.netacs.org
Furthermore, while an initial Phase 2 trial of this compound in postherpetic neuralgia showed significant pain relief, a subsequent trial failed to confirm a statistically significant treatment effect. nih.govresearchgate.net This inconsistency in efficacy underscores the importance of robust clinical trial design and patient selection to clearly demonstrate the therapeutic benefit of next-generation antagonists.
One identified metabolic liability of this compound is its high instability, with direct acylglucuronidation being a major elimination pathway. acs.org Acylglucuronide metabolites have the potential to form covalent bonds with proteins, which has been linked to adverse drug reactions. acs.org
The challenges faced by this compound have spurred the search for novel chemical entities with improved properties. Medicinal chemistry efforts have focused on designing new AT2R antagonists with different structural backbones to move away from the potential liabilities of the tetrahydroisoquinoline class to which this compound belongs. acs.orgnih.gov
Researchers are exploring new series of compounds, such as 1,2,3,4-tetrahydroisoquinolines with a benzoxazole (B165842) side-chain, which have demonstrated potent AT2R antagonistic activity and analgesic efficacy in preclinical models. acs.org The goal is to develop compounds with favorable physicochemical properties, good oral bioavailability, and a cleaner safety profile. acs.org Companies like Humanwell Healthcare and Eli Lilly and Company have recently patented new series of AT2R antagonists for the treatment of neuropathic pain, indicating active research in this area. acs.orgbioworld.com
Another strategy involves the development of prodrugs to improve the delivery of AT2R antagonists to their target sites. For instance, a prodrug of this compound, A3E, has been developed to facilitate its entry into the central nervous system, with the aim of treating conditions like glioblastoma. researchgate.net
Expansion of AT2R Antagonist Research Beyond Pain Indications
The role of the AT2R is not limited to pain signaling, and research is expanding to investigate the therapeutic potential of AT2R antagonists in other disease areas. The renin-angiotensin system, of which AT2R is a key component, is involved in a wide range of physiological processes, including cell proliferation, growth, and inflammation. researchgate.net
One promising area is oncology. The AT2R is expressed in various tumors, and its inhibition has been shown to have anti-tumor effects. A repurposed, peripherally restricted AT2R antagonist has been developed into a compound with enhanced central nervous system penetration and has shown efficacy in preclinical models of glioblastoma. researchgate.net
Furthermore, the counter-regulatory role of AT2R against the pro-inflammatory and pro-fibrotic actions of the Angiotensin II Type 1 Receptor (AT1R) suggests potential applications in cardiovascular and kidney diseases. imrpress.com While much of the focus in this area has been on AT2R agonists, the complex interplay between the two receptors suggests that in certain contexts, AT2R antagonism could also be beneficial.
The continued exploration of the AT2R's function in various tissues and disease states will likely uncover new therapeutic opportunities for selective antagonists, building on the foundation laid by the investigation of compounds like this compound.
Investigative Studies in Cardiovascular Pathologies (e.g., Heart Failure, Hypertension)
While much of the clinical focus for this compound has been on pain, the role of the renin-angiotensin-aldosterone system (RAAS) in cardiovascular health is well-established. nih.gov The RAAS is a critical regulator of blood pressure and vascular tone. nih.gov Overactivation of this system can lead to hypertension, inflammation, fibrosis, and hypertrophy, all of which contribute to cardiovascular and renal complications. nih.gov
Current treatments for hypertension, such as ACE inhibitors and angiotensin II type 1 (AT1) receptor blockers, are effective at lowering blood pressure but have limitations in preventing end-organ damage. nih.gov Research into AT2R antagonists like this compound is driven by the need for therapies that not only control blood pressure but also mitigate associated complications. nih.gov The activation of AT2R is generally considered to have protective effects in cardiovascular and renal diseases. nih.gov Therefore, the therapeutic potential of modulating this receptor continues to be an active area of investigation.
Recent advancements in hypertension treatment include RNA interference (RNAi) therapies targeting angiotensinogen (B3276523) (AGT), such as Zilebesiran, which has shown promise in significantly reducing systolic blood pressure for extended periods. mdpi.com Another approach involves the use of REVERSIR technology to counteract the effects of siRNA, offering a means to rapidly restore angiotensin levels if needed. nih.gov These innovative strategies highlight the ongoing efforts to refine treatments for hypertension and its associated cardiovascular pathologies. mdpi.comnih.gov
Research in Fibrotic Conditions and Tissue Repair Mechanisms
Fibrosis, the excessive formation of connective tissue, is a hallmark of many chronic diseases and can impair organ function. The AT2R has emerged as a potential target for anti-fibrotic therapies. nih.gov Studies have shown that activation of the AT2R can have powerful anti-fibrotic effects in various organs, including the lungs, heart, blood vessels, kidneys, and skin. nih.gov This effect is partly attributed to the anti-inflammatory actions associated with AT2R activation. nih.gov
The process of tissue repair following injury involves a complex interplay of various cell types and the extracellular matrix. nih.gov In many tissues, severe damage leads to the formation of scar tissue, which is characterized by a dense network of collagen fibers and a loss of normal tissue architecture and function. nih.gov Research has shown that angiotensin II can influence skeletal muscle regeneration, with some studies suggesting it may stimulate the process, while others indicate that blocking its action can reduce fibrosis and improve repair. nih.gov
The potential for AT2R antagonists like this compound to modulate these processes is an area of ongoing research. By potentially inhibiting pro-fibrotic pathways, these compounds could offer a therapeutic strategy for a range of fibrotic conditions.
Methodological Advancements in Neuropathic Pain Drug Discovery
The development of this compound has coincided with and contributed to significant advancements in the methodologies used for discovering and evaluating new treatments for neuropathic pain.
Development of Innovative Bioassays for Analgesic Efficacy (e.g., Electroencephalography Bioassays)
To better assess the central nervous system effects of analgesics, researchers are increasingly turning to objective measures like electroencephalography (EEG). nih.gov EEG provides a high-temporal-resolution recording of the brain's electrical activity and can be used to study both spontaneous brain activity and responses to painful stimuli (evoked potentials). nih.gov
In preclinical models, such as rat models of acute and neuropathic pain, an increase in EEG power in the primary somatosensory cortex (S1) has been observed. researchgate.net Studies have shown that clinically effective analgesics can reverse these pain-induced changes in EEG power and coherence between different brain regions. researchgate.net For instance, in a rat model of chronic constriction injury, this compound was found to significantly attenuate theta power in the EEG, which correlated with an increase in pain withdrawal latencies. medchemexpress.com
In humans, EEG has been used to identify potential biomarkers for chronic pain and to assess the effects of various analgesic drugs. nih.govnih.gov For example, opioid analgesics have been shown to increase delta wave activity in the spontaneous EEG, while other classes of analgesics produce different signature changes. nih.gov These EEG-based bioassays offer a more objective and translatable measure of analgesic efficacy, moving beyond subjective pain reports. nih.gov
Evolution of Preclinical Models to Better Mimic Human Chronic Pain Phenotypes
A significant challenge in pain research has been the translation of findings from preclinical animal models to effective treatments in humans. iasp-pain.orgnih.gov This has led to a reevaluation of the animal models used and the methods for assessing pain-related behaviors. nih.gov
Researchers are now focusing on developing preclinical models that more accurately reflect the complexity of human chronic pain conditions. nih.gov This includes not only mimicking the initial injury or disease but also capturing the long-term behavioral and physiological changes associated with chronic pain. nih.gov For example, models of neuropathic pain, such as those induced by nerve injury, are used to study the underlying mechanisms of conditions like postherpetic neuralgia and painful diabetic neuropathy, for which this compound has been investigated. nih.govresearchgate.net
There is also a growing emphasis on using a wider range of animal species, including larger animals that may naturally develop conditions similar to those in humans, such as osteoarthritis. nih.gov Furthermore, there is an increasing requirement for studies to include both sexes to ensure the generalizability of the findings. nih.gov
Translational Challenges and Opportunities from Preclinical Findings to Clinical Application
The path from a promising preclinical compound to an effective clinical therapy is fraught with challenges, particularly in the field of pain management. iasp-pain.orgnih.govnih.gov Many drugs that show impressive efficacy in animal models fail to demonstrate the same benefit in human clinical trials. nih.gov
One of the key challenges is the inherent difference in nervous system physiology between animals and humans. nih.gov Additionally, the assessment of pain in animals relies on behavioral observations, which may not fully capture the subjective experience of pain in humans. nih.gov
To address these challenges, there is a growing movement towards a more rigorous and translational approach to pain research. nih.gov This includes:
Improved Preclinical Models: Developing and utilizing animal models that more closely replicate the human condition. nih.gov
Objective Biomarkers: Employing biomarkers, such as those derived from EEG, to provide more objective measures of pain and analgesic effects that can be used in both preclinical and clinical studies. nih.govnih.gov
Backward Translation: Using observations from human patients to inform the design of new and more relevant preclinical models. nih.gov
Rigorous Study Design: Implementing more stringent experimental designs, including clear hypotheses, detailed methods, and appropriate statistical analysis, in preclinical research. nih.gov
Despite the challenges, the development of compounds like this compound has provided valuable insights into the complexities of pain and has spurred the innovation of new research methodologies that hold promise for improving the success rate of translational pain research. researchgate.net
Q & A
Q. How should researchers formulate hypotheses about Olodanrigan’s physicochemical properties?
Base hypotheses on prior experimental data (e.g., solubility, stability) and theoretical models (e.g., molecular docking). For example: "this compound’s low aqueous solubility (logP = 4.2) limits bioavailability; nanoformulation may improve pharmacokinetics." Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability . Operationalize variables (e.g., solubility measured via HPLC) to ensure testability .
Q. What key parameters must be controlled in this compound synthesis experiments?
Document reaction conditions (temperature, pH, catalysts), purity validation methods (NMR, mass spectrometry), and yield optimization steps. Replicate procedures from peer-reviewed protocols, noting deviations. For reproducibility, include raw data in appendices and processed data in results . Pre-test variables using factorial design to identify critical factors .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity data?
Conduct a meta-analysis of existing studies, stratifying by experimental models (in vitro vs. in vivo), dosage regimes, and assay methodologies. Apply statistical tests (e.g., Cochran’s Q for heterogeneity) to identify outliers. Replicate conflicting experiments under standardized conditions, controlling for variables like cell line passage number or solvent choice . Publish raw datasets in open repositories for transparency .
Q. What advanced methodologies are suitable for studying this compound’s mechanism of action?
Use omics approaches (proteomics, metabolomics) to map pathway interactions. For target identification, employ CRISPR-Cas9 screening or affinity chromatography paired with mass spectrometry. Validate findings using knock-in/knockout models. Ensure methodological rigor by adhering to MIAME or ARRIVE guidelines for data reporting .
Q. How can experimental designs address this compound’s stability challenges in long-term studies?
Implement accelerated stability testing (ICH Q1A guidelines) under varied conditions (temperature, humidity). Use HPLC-UV or LC-MS to quantify degradation products. For in vivo studies, employ radiolabeled compounds to track metabolite formation. Predefine acceptance criteria (e.g., ≤5% degradation over 6 months) and use failure mode analysis (FMEA) to mitigate risks .
Methodological Considerations
Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships?
For non-linear responses, use sigmoidal models (e.g., Hill equation) or Bayesian hierarchical models. Compare IC50 values across studies using ANOVA with post-hoc corrections (e.g., Tukey’s test). For high-throughput data, apply machine learning algorithms (random forests, SVMs) to identify predictive biomarkers .
Q. How should researchers validate this compound-specific assays to minimize bias?
Follow CLIA or ISO 17025 standards for assay validation. Include internal controls (e.g., reference compounds with known activity), blinded analysis, and inter-laboratory reproducibility tests. Use ROC curves to assess assay sensitivity/specificity. Document all validation steps in supplemental materials .
Interdisciplinary and Ethical Dimensions
Q. What interdisciplinary approaches enhance this compound’s translational potential?
Collaborate with computational chemists for QSAR modeling, material scientists for delivery systems, and clinicians for Phase 0 trials. Use PICO (Population, Intervention, Comparison, Outcome) to design translational studies, ensuring alignment with regulatory requirements (e.g., FDA IND guidelines) .
Q. How can researchers address ethical concerns in this compound’s preclinical testing?
Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and humane endpoints. For human-derived samples, obtain IRB approval and informed consent. Publicly register protocols on platforms like ClinicalTrials.gov to prevent duplication and bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
